2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S2/c1-21-15(11-5-4-8-17-9-11)19-20-16(21)22-10-14-18-12-6-2-3-7-13(12)23-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEUXIBJGFLMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole typically involves multi-step organic reactionsThe thioether linkage is then formed by reacting the intermediate with a suitable thiol reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Reactivity at the Thioether Linkage
The thioether (-S-CH2-) bridge connecting the triazole and benzothiazole moieties is a critical site for nucleophilic and oxidative transformations:
-
Nucleophilic Substitution : The sulfur atom undergoes nucleophilic displacement in the presence of strong nucleophiles (e.g., amines, thiols). For example, reaction with hydrazine replaces the methyl group, forming derivatives with enhanced water solubility.
-
Oxidation : Treatment with oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone (-SO2-CH2-), altering electronic properties and biological activity .
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H2O2 | Sulfone | 85–92 | |
| Alkylation | CH3I | S-Methylated derivative | 78 |
Triazole Ring Modifications
The 1,2,4-triazole ring participates in cycloaddition and alkylation reactions:
-
Cycloaddition : The triazole undergoes Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming fused triazolo-heterocycles .
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Deprotonation and Alkylation : The triazole’s NH proton (pKa ~8.5) is deprotonated with bases like NaH, enabling alkylation at the N1 position. For example, reaction with benzyl bromide yields N1-benzyl derivatives .
Pyridine Functionalization
The pyridin-3-yl group undergoes electrophilic and coordination-driven reactions:
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Acylation : Reaction with acetyl chloride in the presence of AlCl3 yields 3-acetylpyridine derivatives.
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Metal Coordination : The pyridine nitrogen serves as a ligand for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or medicinal applications.
| Reaction Type | Reagents | Product | Stability |
|---|---|---|---|
| Acylation | AcCl, AlCl3, DCM | 3-Acetylpyridine derivative | Stable in air |
| Cu(II) Complex | CuCl2, MeOH, RT | [Cu(L)2Cl2] | High thermal stability |
Benzothiazole Ring Reactions
The benzothiazole core is resistant to electrophilic substitution but undergoes ring-opening under strong basic conditions:
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Ring-Opening : Treatment with NaOH (10% aq.) at 100°C cleaves the thiazole ring, yielding 2-aminothiophenol intermediates .
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Electrophilic Substitution : Limited reactivity observed; bromination occurs at the 6-position under FeBr3 catalysis .
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | Br2, FeBr3, DCM | 6-Bromo derivative | 65 |
| Base Hydrolysis | NaOH (10%), 100°C, 4h | 2-Aminothiophenol | 72 |
Key Mechanistic Insights
-
Thioether Oxidation : Proceeds via a two-electron mechanism, forming sulfoxide intermediates before full oxidation to sulfone .
-
Triazole Deprotonation : The N1 position is preferentially deprotonated due to resonance stabilization of the conjugate base .
-
Benzothiazole Stability : The electron-withdrawing nature of the thiazole ring limits electrophilic substitution, favoring ring-opening under harsh conditions .
Scientific Research Applications
2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The compound’s pyridin-3-yl and benzo[d]thiazole substituents differentiate it from similar derivatives:
Key Observations :
- Solubility : The acetic acid moiety in 7b may improve aqueous solubility compared to the hydrophobic benzo[d]thiazole .
- Yield and Stability : Higher yields (>85%) are observed for compounds with aryl or heteroaryl substituents (e.g., 6r, 8), suggesting favorable synthetic pathways for such derivatives .
Physicochemical Properties
- Melting Points : Benzo[d]thiazole-containing analogs (e.g., 6r, 5n) generally exhibit higher melting points (176–202°C) compared to aliphatic derivatives (e.g., 7b: 90°C), reflecting increased crystallinity from aromatic stacking .
- Synthetic Yields : Derivatives with pyridine or thiazole substituents (e.g., 6r, 8) show yields >85%, indicating robust synthetic routes for such structures .
Biological Activity
The compound 2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthetic routes, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure with a triazole ring fused with a pyridine and a benzo[d]thiazole moiety. The presence of these rings contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5S2 |
| Molecular Weight | 317.41 g/mol |
| CAS Number | 1234567 (hypothetical) |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxic activity.
In a study by Azzam et al. (2022), several benzothiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their antifungal properties, and the combination of thiazole and triazole moieties may enhance this effect. Research has demonstrated that similar compounds can inhibit the growth of various fungal pathogens, including Candida spp. and Aspergillus spp., suggesting potential applications in treating fungal infections .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Triazoles are known to interact with enzymes involved in biosynthetic pathways in pathogens, making them valuable in drug development against infections. Preliminary studies have shown that this compound may inhibit specific enzymes linked to disease processes .
Case Studies
- Cytotoxicity Against Cancer Cells
- Antifungal Activity
Q & A
Q. Key Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | Ethanol, 70–80°C | Use excess alkylating agent (1.2 equiv.) |
| 2 | K₂CO₃ (2.5 equiv.) | Monitor reaction progress via TLC |
(Basic) How is the compound characterized using spectroscopic and chromatographic methods?
Answer:
Post-synthesis characterization employs:
- IR Spectroscopy : Confirm S-H (2550–2600 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify pyridyl protons (δ 8.5–9.0 ppm) and benzothiazole methylene (δ 4.2–4.5 ppm) .
- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) .
- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) .
(Advanced) How can reaction conditions be optimized to improve synthetic yield?
Answer:
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
- Catalysis : Add KI (0.1 equiv.) to accelerate alkylation via the "Finkelstein effect" .
- Microwave Assistance : Reduce reaction time (30 mins vs. 6 hours) while maintaining >90% yield .
Case Study :
Replacing ethanol with DMF increased yield from 65% to 88% for analogous triazole-thioether derivatives .
(Advanced) What methodologies are used to analyze thione-thiol tautomeric equilibria in this compound?
Answer:
Tautomerism is studied via:
- Solvent-Dependent UV-Vis : Compare λmax shifts in polar (water) vs. nonpolar (hexane) solvents. Thione dominance in polar solvents reduces absorbance at 280 nm .
- DFT Calculations : Predict energy differences (ΔG < 2 kcal/mol favors thione) and validate with experimental IR/NMR .
Example :
In DMSO-d₆, the thione form predominates (95%), evidenced by the absence of S-H signals in ¹H NMR .
(Advanced) How is X-ray crystallography applied to determine the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) involves:
Crystallization : Grow crystals via slow evaporation (ethanol/water).
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : Employ SHELXL for structure solution (R1 < 0.05) .
Q. Key Parameters :
| Space Group | Triclinic (P-1) |
|---|---|
| Unit Cell | a = 8.92 Å, b = 10.14 Å, c = 12.03 Å |
| Z | 2 |
Applications : Confirm stereochemistry and intermolecular interactions (e.g., π-π stacking between pyridyl groups) .
(Advanced) What strategies are employed to evaluate the biological activity of this compound?
Answer:
Pharmacological screening includes:
Q. Data Interpretation :
| Bioactivity | Mechanism | Reference |
|---|---|---|
| Antifungal | 14α-Demethylase inhibition | |
| Anti-inflammatory | COX-2 suppression |
(Advanced) How do substituent variations on the triazole ring affect electronic properties and reactivity?
Answer:
Electron-withdrawing groups (e.g., -NO₂) decrease HOMO-LUMO gaps (ΔE = 4.1 eV vs. 4.9 eV for -OCH₃), enhancing electrophilic reactivity. Hammett constants (σ) predict substitution effects:
- σ > 0.5 : Accelerate nucleophilic aromatic substitution .
- σ < 0 : Stabilize thiolate intermediates in alkylation .
Case Study :
Pyridin-3-yl substituents increase π-acidity, improving coordination to metal ions (e.g., Cu²⁺ for antitumor activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
